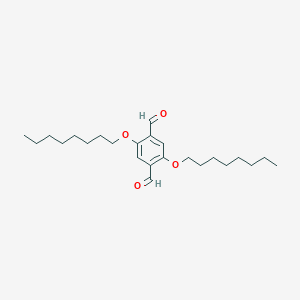

2,5-双(辛氧基)对苯二甲醛

描述

2,5-Bis(octyloxy)terephthalaldehyde is a monomeric precursor for cyano-PPV light-emitting polymer . It is also known by other names such as 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde, and 2,5-Dioctyloxyterephthalaldehyde .

Synthesis Analysis

The synthesis of 2,5-Bis(octyloxy)terephthalaldehyde has been reported in the literature. For instance, it has been used in the polycondensation of diamines consisting of the diimine system .Molecular Structure Analysis

The molecular formula of 2,5-Bis(octyloxy)terephthalaldehyde is C24H38O4 . Its molecular weight is 390.6 g/mol . The InChI string representation of its structure isInChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22 (20-26)24 (18-21 (23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(octyloxy)terephthalaldehyde include a melting point of 76-79 °C (lit.) . It has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has 18 rotatable bonds .科学研究应用

Supramolecular Chemistry and Host-Guest Systems

The rigid terephthalaldehyde core of 2,5-Bis(octyloxy)terephthalaldehyde allows for the design of supramolecular architectures. It can serve as a building block in host-guest systems, where it interacts with other molecules through non-covalent interactions. These systems find applications in molecular recognition, drug delivery, and sensor development.

安全和危害

2,5-Bis(octyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

作用机制

Target of Action

“2,5-Bis(octyloxy)terephthalaldehyde” is primarily used as a monomeric precursor for cyano-PPV light-emitting polymers . The primary target of this compound is the polymer matrix where it is incorporated to enhance the light-emitting properties of the material .

Mode of Action

The compound interacts with its target by integrating into the polymer matrix. The octyloxy groups attached to the terephthalaldehyde core enhance the solubility and processability of the resulting polymer . The aldehyde groups can participate in various reactions to form the desired polymer .

Biochemical Pathways

Its role is confined to the domain of polymer chemistry where it contributes to the formation of light-emitting polymers .

Result of Action

The incorporation of “2,5-Bis(octyloxy)terephthalaldehyde” into a polymer matrix results in a material with enhanced light-emitting properties. The resulting polymer can be used in various applications, including the production of light-emitting diodes (LEDs) and other optoelectronic devices .

Action Environment

The efficacy and stability of “2,5-Bis(octyloxy)terephthalaldehyde” can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to prevent unwanted reactions . Furthermore, the compound’s performance can be affected by the conditions under which the polymer synthesis and processing occur .

属性

IUPAC Name |

2,5-dioctoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJKNOOUOGSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397770 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(octyloxy)terephthalaldehyde | |

CAS RN |

123440-34-6 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,5-Bis(octyloxy)terephthalaldehyde influence the properties of polymers synthesized with it?

A: 2,5-Bis(octyloxy)terephthalaldehyde plays a crucial role in determining the supramolecular organization and optoelectronic properties of conjugated polymers. [] The long octyloxy side chains attached to the terephthalaldehyde core contribute to solubility and processability. These bulky substituents can influence the packing and planarity of the resulting polymer chains, ultimately impacting charge transport properties relevant for applications like organic solar cells. For instance, research has shown that replacing some of the octyloxy groups with smaller methoxy groups in polyazomethines synthesized with 2,5-Bis(octyloxy)terephthalaldehyde leads to a more planar structure and affects the polymer's LUMO level, resulting in a red-shift in the absorption spectrum. []

Q2: Can 2,5-Bis(octyloxy)terephthalaldehyde be used to create materials beyond simple polymers, and what advantages might those materials offer?

A: Yes, 2,5-Bis(octyloxy)terephthalaldehyde has been used to synthesize a main-chain polyfullerene, poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4). [] Unlike traditional fullerene derivatives like PCBM, which are blended with polymer donors, PPC4 directly incorporates the fullerene unit within the polymer backbone. This unique architecture is hypothesized to enhance morphological stability, a critical factor limiting the lifetime of organic solar cells. While PPC4 itself exhibited low charge generation when blended with P3HT due to poor intermixing, it played a key role in a multi-acceptor system alongside PCBM. This system showed improved thermal stability and suppressed fullerene aggregation compared to the P3HT:PCBM control, highlighting the potential of main-chain polyfullerenes like PPC4 for more stable organic photovoltaic devices. []

Q3: What analytical techniques are commonly employed to characterize materials synthesized using 2,5-Bis(octyloxy)terephthalaldehyde?

A3: Various techniques are used to characterize materials incorporating 2,5-Bis(octyloxy)terephthalaldehyde. Common methods include:

- NMR and FTIR spectroscopies: These techniques confirm the chemical structure and identify functional groups present in the synthesized materials. []

- Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods provide information about the thermal stability and phase transitions of the materials, such as glass transition temperature (Tg), crucial for processing and device operation. []

- UV-Vis spectroscopy: This technique measures the absorption and transmission of light, providing insights into the optical bandgap and electronic properties of the materials, essential for photovoltaic applications. []

- X-ray diffraction: This method helps determine the crystallinity and arrangement of molecules within the material, providing valuable information about its packing behavior and potential for charge transport. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。